2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. It features an oxolane (tetrahydrofuran) ring substituent at the α-carbon, which introduces conformational rigidity and moderate polarity due to the ether oxygen. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate cyclic or constrained residues into peptide chains, enhancing stability and bioactivity .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxolan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)19(18-10-5-11-26-18)22-21(25)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZCCBGVDITGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid, commonly referred to as Fmoc-Oxalanine, is a compound notable for its structural complexity and potential applications in biological systems. This article explores its biological activity, including mechanisms of action, interaction with biological molecules, and implications for pharmaceutical research.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal. Its molecular formula is , with a molecular weight of approximately 389.4 g/mol. The oxolane ring contributes to its unique steric and electronic properties, influencing its biological interactions.
Mechanisms of Biological Activity
The biological activity of Fmoc-Oxalanine can be attributed to several factors:
- Amino Acid Unit in Polypeptide Synthesis : It serves as an amino acid building block in the synthesis of peptides, where the Fmoc group allows for selective protection during the coupling reactions.
- Hydroxyl Functionality : The presence of hydroxyl groups enhances the compound's reactivity, allowing it to participate in hydrogen bonding and other non-covalent interactions that can increase binding affinity to target proteins or enzymes .
- Chirality : The compound exhibits chirality, which can significantly affect its biological activity by altering interactions with biological receptors or enzymes.
In Vitro Studies
Research has demonstrated that Fmoc-Oxalanine exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties when tested against various bacterial strains.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Case Studies
- Peptide Synthesis : In a study focusing on peptide synthesis, Fmoc-Oxalanine was incorporated into cyclic peptides, demonstrating enhanced stability and bioactivity compared to linear counterparts. This suggests that structural modifications can lead to improved pharmacological profiles .
- Biochemical Pathway Interaction : Interaction studies revealed that variations in the compound's structure could lead to different outcomes in biochemical pathways, particularly those involving protein synthesis and enzyme regulation .
Comparative Analysis
To better understand the significance of Fmoc-Oxalanine, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-Fmoc-Dab-OH | Similar Fmoc protection | Different chirality affecting activity |
| Hydroxyphenyl acetic acid derivatives | Hydroxyl functionalities | Varied applications in drug design |
| Other Fmoc-protected amino acids | Common protective group | Extensive use in peptide synthesis |
Scientific Research Applications
Medicinal Chemistry
1. Peptide Synthesis:
- The compound serves as a protecting group for amino acids during peptide synthesis. The Fmoc group is particularly advantageous due to its stability under basic conditions and ease of removal under mild acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with precise control over sequence and structure .
2. Drug Development:
- Research has shown that derivatives of this compound can exhibit biological activity, making them potential candidates for drug development. The incorporation of the oxolane moiety may enhance solubility and bioavailability, which are critical factors in drug formulation .
Bioconjugation
1. Targeted Drug Delivery:
- The ability to attach this compound to various biomolecules enables targeted drug delivery systems. By modifying the compound with specific ligands or antibodies, researchers can create conjugates that selectively deliver therapeutic agents to diseased tissues, enhancing efficacy while minimizing side effects .
2. Diagnostic Applications:
- The functionalization of this compound allows it to be used in diagnostic imaging. For instance, conjugates formed with fluorescent dyes can be employed in bioimaging techniques to visualize cellular processes in real-time .
Materials Science
1. Polymer Chemistry:
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid can be utilized in the development of novel polymers. Its unique structure allows for the creation of polymeric materials with specific mechanical and thermal properties, which can be tailored for applications in coatings, adhesives, and biomedical devices .
2. Nanotechnology:
- The compound's ability to self-assemble into nanostructures opens avenues for its use in nanotechnology. These nanostructures can be designed for applications ranging from drug delivery systems to sensors and catalysts .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared with structurally related Fmoc-protected amino acids, focusing on substituent groups, physicochemical properties, and synthetic applications.
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound: 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid | Oxolane (tetrahydrofuran) | C₂₁H₂₁NO₅ | ~367–383* | Ether oxygen enhances polarity; five-membered ring imposes steric constraints. |
| (2S)-(4R)-2,2-dimethyl-1,3-dioxolan-4-ylacetic acid | Dimethyl-dioxolane | C₂₃H₂₅NO₆ | 411.45 | Dioxolane ring with two methyl groups increases hydrophobicity. |
| (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid | o-Tolyl (aromatic) | C₂₅H₂₃NO₄ | 401.45 | Aromatic substituent enhances π-π interactions; higher steric bulk. |
| 2-(Fmoc-amino)-2-(4-methyl-1,3-thiazol-5-yl)acetic acid | 4-Methylthiazole | C₂₁H₁₈N₂O₄S | 394.45 | Thiazole ring introduces sulfur-based electronic effects. |
| 2-(Fmoc-(pentyl)amino)acetic acid | Pentyl (alkyl) | C₂₂H₂₅NO₄ | 367.40 | Alkyl chain increases lipophilicity; reduced steric hindrance. |
| (S)-2-(Fmoc-(methyl)amino)-2-phenylacetic acid | Phenyl + methyl | C₂₄H₂₁NO₄ | 387.43 | Methyl group on nitrogen reduces nucleophilicity; phenyl adds rigidity. |
*Estimated based on similar compounds.
Application-Specific Performance
Peptide Stability :
Solid-Phase Synthesis Compatibility :
- The target compound’s balance of polarity and steric bulk makes it suitable for standard Fmoc-SPPS protocols, whereas highly hydrophobic analogs (e.g., pentyl) may require modified swelling solvents .
Q & A
Q. How does this compound interact with biological targets in therapeutic studies?
- Mechanistic studies : Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to enzymes/receptors.
- Cellular assays : Evaluate cytotoxicity and membrane permeability using fluorescence-labeled derivatives .
Comparative Analysis of Structurally Similar Compounds
| Compound Name | CAS Number | Key Features | Applications |
|---|---|---|---|
| Fmoc-L-W7N-OH | 737007-45-3 | Tryptophan derivative with modified side chain | Peptide engineering for fluorescence studies |
| 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid | 2137607-20-4 | Fluorinated isoindole core | Anticancer drug discovery |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid | 276869-41-1 | Long-chain carboxylic acid with tert-butyl ester | Lipidated peptide synthesis |
Safety and Handling Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
